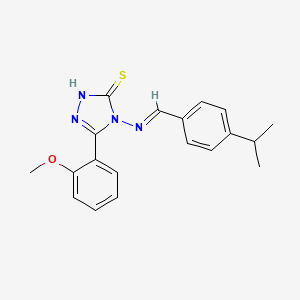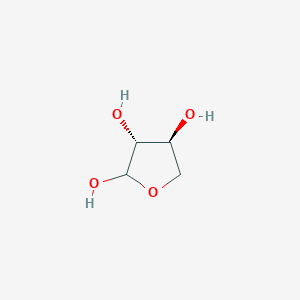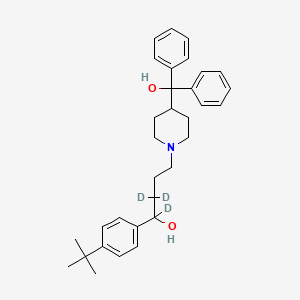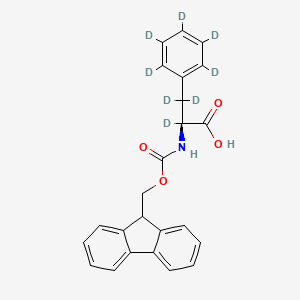
(R)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide, analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide is a complex organic compound used as an analytical standard in various scientific research applications. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, nitro, and trifluoromethyl groups. These functional groups contribute to its reactivity and utility in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: Reacting 4-chloro-3-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Hydroxylation: Introducing a hydroxyl group at the desired position through a controlled oxidation reaction.
Amidation: Reacting the hydroxylated intermediate with 4-nitro-3-trifluoromethylphenylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of derivatives with new functional groups.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its unique structure and reactivity. Some applications include:
Analytical Chemistry: Used as a standard for calibration in chromatographic and spectroscopic analyses.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propionamide
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-trifluoromethylphenyl)propionamide
Comparison:
Structural Differences: The presence or absence of specific functional groups, such as the nitro or trifluoromethyl groups, can significantly alter the compound’s reactivity and properties.
Reactivity: The unique combination of functional groups in ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide makes it more versatile in undergoing various chemical reactions compared to its analogs.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain analytical or medicinal purposes.
Propriétés
Numéro CAS |
1431221-74-7 |
|---|---|
Formule moléculaire |
C17H13ClF4N2O5 |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-10-3-4-12(18)13(19)7-10)15(25)23-9-2-5-14(24(27)28)11(6-9)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m1/s1 |
Clé InChI |
LVWMWYCDQNZFKV-MRXNPFEDSA-N |
SMILES isomérique |
C[C@@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
SMILES canonique |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)






